2-Bromothiazol-5-amine hydrochloride chemical properties
2-Bromothiazol-5-amine hydrochloride chemical properties
The following technical guide details the chemical properties, reactivity, and handling of 2-Amino-5-bromothiazole Hydrochloride (and its free base/hydrobromide analogs).
Editorial Note on Nomenclature & Isomerism: In drug discovery contexts, the nomenclature "2-Bromothiazol-5-amine" is frequently a transposition error for the industrially ubiquitous 2-Amino-5-bromothiazole (CAS: 3034-22-8). The 5-amino-2-bromo isomer is chemically unstable (enamine-like) and rare. This guide focuses on the stable, bioactive scaffold 2-Amino-5-bromothiazole , a critical intermediate in the synthesis of kinase inhibitors (e.g., Dasatinib derivatives), while addressing the specific properties of its hydrochloride salt form.
Core Scaffold for Aminothiazole-Based Kinase Inhibitors
Executive Summary
2-Amino-5-bromothiazole hydrochloride is a bifunctional heterocyclic building block. It features a nucleophilic exocyclic amine at the C2 position and an electrophilic bromine handle at the C5 position. This "push-pull" electronic structure allows for orthogonal functionalization: the amine serves as an attachment point for solubilizing tails or hydrogen-bond donors (via amide coupling), while the bromide facilitates carbon-carbon bond formation via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille).
Key Application: Synthesis of Src, CDK, and PI3K kinase inhibitors. Critical Handling Constraint: The free base is highly susceptible to oxidative degradation (turning black); the hydrochloride salt is the preferred stable storage form.
Chemical Identity & Physiochemical Profile[1][2][3][4][5]
The hydrochloride salt significantly improves the shelf-life and solubility of the parent aminothiazole.
| Property | Data | Notes |
| IUPAC Name | 5-Bromo-1,3-thiazol-2-amine hydrochloride | |
| Common Name | 2-Amino-5-bromothiazole HCl | Often found as HBr salt (CAS 61296-22-8) due to synthesis route.[1] |
| CAS (Free Base) | 3034-22-8 | |
| Molecular Formula | C₃H₃BrN₂S[2][3] · HCl | |
| Molecular Weight | 215.50 g/mol | Free base: 179.04 g/mol |
| Appearance | Off-white to beige crystalline solid | Darkens to brown/black upon oxidation. |
| Solubility | Water, DMSO, Methanol | Low solubility in DCM/Hexanes. |
| pKa (Conjugate Acid) | ~5.36 (Thiazole N3) | Protonation occurs at the ring nitrogen (N3), not the exocyclic amine. |
| Melting Point | 165–170 °C (decomposes) | Distinct decomposition prevents sharp MP determination. |
Synthesis & Manufacturing Logic
The synthesis of the hydrochloride salt typically proceeds via the bromination of 2-aminothiazole, followed by salt exchange or direct acidification.
Synthetic Route[1][2][7][8][9][10]
-
Bromination: Reaction with Bromine (
) in Acetic Acid or Dioxane. This installs the bromine at C5 (the most electron-rich position). -
Salt Formation: The reaction naturally yields the Hydrobromide (HBr) salt.
-
Conversion to HCl: The HBr salt is neutralized with base (
) to isolate the free base, which is immediately re-acidified with anhydrous HCl in ether/dioxane to precipitate the Hydrochloride salt.
Impurity Profile
-
2,5-Dibromothiazole: Over-bromination byproduct (Sandmeyer side reaction).
-
Oxidative Dimers: Azo-linkages formed if the free base is exposed to air during the salt exchange.
Reactivity & Chemo-selectivity
The utility of 2-Amino-5-bromothiazole lies in its ability to undergo sequential functionalization.[4]
Structural Reactivity Map
-
Site A (C5-Bromine): Reactive in Pd-catalyzed cross-couplings. The electron-rich nature of the amino-thiazole makes oxidative addition of Pd(0) slower than in electron-deficient aryls, often requiring phosphine ligands like XPhos or SPhos.
-
Site B (C2-Amine): Nucleophilic.[5] Reacts with acyl chlorides, isocyanates, and aldehydes.
-
Site C (N3-Ring Nitrogen): The site of protonation. In coupling reactions, this nitrogen can coordinate to Palladium, poisoning the catalyst. Strategy: Use a base (e.g.,
) to deprotonate or protect the amine as an acetamide before coupling.
Figure 1: Chemo-selective functionalization pathways for 2-Amino-5-bromothiazole.
Stability, Handling & Storage
The "Black Tar" Phenomenon: Aminothiazoles are electron-rich heteroaromatics. The free base is prone to auto-oxidation, forming radical cations that polymerize into dark, insoluble tars.
Storage Protocol
-
Form: Always store as the Hydrochloride or Hydrobromide salt.
-
Environment: Store under Argon/Nitrogen at -20°C.
-
Desiccation: Hygroscopic. Keep in a desiccator. Moisture promotes hydrolysis and oxidation.
-
Handling: If converting to free base for a reaction, generate it in situ or use immediately. Do not store the free base for >24 hours.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (C5 Functionalization)
Context: Coupling the thiazole core to an aryl boronic acid (e.g., for Dasatinib synthesis).
Reagents:
-
2-Amino-5-bromothiazole HCl (1.0 eq)
-
Aryl Boronic Acid (1.2 eq)
-
Catalyst:
(0.05 eq) -
Base:
(3.0 eq) - Critical excess to neutralize HCl salt. -
Solvent: DME/Water (3:1)
Step-by-Step:
-
Degassing: Charge a reaction vial with the thiazole salt, boronic acid, and base. Evacuate and backfill with Argon (3x).
-
Solvation: Add degassed DME/Water.
-
Catalyst Addition: Add Pd catalyst under positive Argon flow.
-
Reaction: Seal and heat to 85°C for 4–12 hours. Monitor by LCMS (Look for consumption of Br-thiazole).
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.
-
Purification: Silica gel chromatography (MeOH/DCM gradient). Note: Aminothiazole products are polar; add 1%
to eluent to prevent streaking.
Protocol B: Amide Coupling (N2 Functionalization)
Context: Attaching a tail group.
Reagents:
-
2-Amino-5-bromothiazole HCl (1.0 eq)
-
Carboxylic Acid (1.1 eq)
-
Coupling Agent: HATU (1.2 eq)
-
Base: DIPEA (Hunig's Base) (3.5 eq) - Must neutralize HCl and activate acid.
-
Solvent: DMF (Anhydrous)
Step-by-Step:
-
Activation: Dissolve Carboxylic Acid and HATU in DMF. Stir for 5 mins.
-
Neutralization: In a separate vial, dissolve Thiazole HCl in DMF and add 1.0 eq of DIPEA to free the amine.
-
Addition: Add the thiazole solution to the activated acid mixture. Add remaining DIPEA.
-
Reaction: Stir at RT for 2–16 hours.
-
Validation: Check LCMS for Amide mass.
-
Workup: Pour into ice water. If solid precipitates, filter.[2][1][6] If not, extract with EtOAc/LiCl (aq) wash to remove DMF.
Workflow Visualization: From Storage to Synthesis
Figure 2: Operational workflow for handling the salt form in synthesis.
References
-
ChemicalBook. (2024). 2-Amino-5-bromothiazole Properties and Synthesis. Retrieved from
-
BenchChem. (2025).[6][4] Synthesis and Characterization of 2-Amino-5-bromo-4-t-butylthiazole: A Technical Guide. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2155, 2-Aminothiazole. Retrieved from
-
Sigma-Aldrich. (2024). 2-Amino-5-bromothiazole monohydrobromide Product Datasheet. Retrieved from
-
Molecules (MDPI). (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Retrieved from
Sources
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